molecular formula C9H17N B15326127 N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine

N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine

Cat. No.: B15326127
M. Wt: 139.24 g/mol
InChI Key: VAKWSHKMUYSEOB-UHFFFAOYSA-N
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Description

N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine is a bicyclic amine featuring a spiro[3.3]heptane core fused to a methyl-substituted methanamine group. The spiro architecture imparts conformational rigidity, which can enhance binding specificity in biological systems and influence physicochemical properties such as solubility and metabolic stability.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-methyl-1-spiro[3.3]heptan-2-ylmethanamine

InChI

InChI=1S/C9H17N/c1-10-7-8-5-9(6-8)3-2-4-9/h8,10H,2-7H2,1H3

InChI Key

VAKWSHKMUYSEOB-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC2(C1)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine typically involves the reaction of spiro[3.3]heptane derivatives with methylamine. One common method includes the use of spiro[3.3]heptan-2-one as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated derivatives, alkoxides.

Mechanism of Action

The mechanism of action of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling . The spirocyclic structure allows for unique binding interactions, contributing to its specificity and potency.

Comparison with Similar Compounds

Fluorinated Spiro Derivatives

  • The hydrochloride salt enhances aqueous solubility compared to the free base.
  • [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine (): The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics. Its molecular weight (193.21 g/mol) and logP value (predicted higher than non-fluorinated analogs) suggest greater metabolic stability.

Aromatic and Heterocyclic Analogs

  • This modification is associated with enhanced interactions with hydrophobic protein pockets.
  • Quinoline-Piperidine Methanamine Derivatives (): These compounds exhibit rigid bicyclic systems with nitrogen heteroatoms, enabling dual hydrogen bonding and cation-π interactions. Their synthesis involves multistep reactions and chromatographic purification, similar to spiro analogs.

Bioactive Spiro Methanamines

  • The azaspiro moiety may enhance target engagement through spatial constraint.
  • N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (): A thienopyridine-substituted analog binds riboswitch targets (KD values reported), demonstrating how heterocyclic appendages can modulate RNA interactions.

Table 1: Key Properties of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
This compound C₉H₁₇N 139.24 Spiro[3.3]heptane, methyl High rigidity, moderate lipophilicity
[2-(Trifluoromethyl)spiro...]methanamine C₉H₁₄F₃N 193.21 CF₃, spiro[3.3]heptane Enhanced metabolic stability, high logP
(6,6-Difluorospiro...)methanamine hydrochloride C₈H₁₄F₂N·HCl 197.66 6,6-difluoro, HCl salt Improved aqueous solubility
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 Naphthyl Aromatic π-system, higher molecular weight

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